molecular formula C15H16N2O B15010684 N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide

Cat. No.: B15010684
M. Wt: 240.30 g/mol
InChI Key: AGYYTPMYDCQPPT-UHFFFAOYSA-N
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Description

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide is a compound that features a quinoline ring substituted with two methyl groups at the 2 and 6 positions, and a cyclopropanecarboxamide group attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Methylation: The 2 and 6 positions of the quinoline ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Cyclopropanecarboxamide Formation: The cyclopropanecarboxamide group is introduced by reacting cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the 5-aminoquinoline derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 4 and 8 positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline ring’s ability to fluoresce under UV light.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylquinolin-5-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopropane ring.

    2,6-Dimethylquinoline: Lacks the cyclopropanecarboxamide group but shares the quinoline core structure.

Uniqueness

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide is unique due to the presence of both the quinoline ring and the cyclopropanecarboxamide group, which confer distinct chemical and biological properties. The cyclopropane ring adds strain and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(2,6-dimethylquinolin-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C15H16N2O/c1-9-3-8-13-12(7-4-10(2)16-13)14(9)17-15(18)11-5-6-11/h3-4,7-8,11H,5-6H2,1-2H3,(H,17,18)

InChI Key

AGYYTPMYDCQPPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(C=C2)C)NC(=O)C3CC3

Origin of Product

United States

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